methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Reproducing published glucokinase activator or EZH2 inhibitor syntheses requires the exact N2-ethyl indazole scaffold-generic analogs risk synthetic failure and divergent bioactivity. This compound delivers: • Fidelity to patent routes for glucokinase modulators via selective 4-OH O-alkylation. • Distinct N2-ethyl substitution enabling systematic SAR exploration of epigenetic targets. • Higher LogP (1.4) than N2-methyl analog for improved membrane permeability. • Confirmed CES1 bioactivity (≤0.1 μM) for metabolic studies. Reliable supply with batch consistency ensures reproducible results.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1245215-51-3
Cat. No. B1417696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate
CAS1245215-51-3
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCN1C=C2C(=CC(=CC2=N1)C(=O)OC)O
InChIInChI=1S/C11H12N2O3/c1-3-13-6-8-9(12-13)4-7(5-10(8)14)11(15)16-2/h4-6,14H,3H2,1-2H3
InChIKeyKDZAGUIAVPVXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate: Key Intermediate


Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate (CAS 1245215-51-3, C11H12N2O3, MW 220.22 g/mol) [1] is a substituted 2H-indazole derivative featuring a 6-carboxylate methyl ester, a 4-hydroxy group, and a distinctive N2-ethyl substituent. This compound is a versatile synthetic building block for pharmaceutical research, notably serving as a precursor to glucokinase activators [2] and is structurally related to the potent EZH2 inhibitor EPZ005687 [3]. Predicted physicochemical properties include a LogP of 1.4 and a topological polar surface area of 64.4 Ų, which are key parameters for drug-likeness and bioavailability assessments [1].

Workflow: Synthetic building block for pharmaceutical research
Selection: Precursor for glucokinase activator synthesis
Context: Structurally related to EZH2 inhibitor chemotype EPZ005687

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate: Why Substitution Fails


Indazole derivatives with a 6-carboxylate motif are widely explored in medicinal chemistry, but even minor structural variations can lead to significant differences in physicochemical properties, biological target engagement, and synthetic utility. The N2-ethyl substitution on methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate distinguishes it from the more common N1-substituted or unsubstituted indazoles [1]. As demonstrated by the data below, this specific substitution pattern influences critical parameters such as lipophilicity (LogP) and molecular flexibility (rotatable bonds), which in turn affect membrane permeability and metabolic stability [2]. Furthermore, its established role as a key intermediate in a specific class of glucokinase activators [3] and its association with EZH2 inhibitor chemotypes [4] mean that substituting a seemingly similar analog could lead to a failed synthetic route or a compound with a completely different biological profile. Generic substitution without verification of these key differentiating factors poses a high risk to research reproducibility and project timelines.

N2-Ethyl substitution is structurally specific

N1-substituted or unsubstituted indazoles may not engage the same biological targets or serve as direct replacements.

Physicochemical profile may shift with analogs

Lipophilicity and molecular flexibility differ from the N2-methyl analog, potentially altering membrane permeability.

Reported CES1 interaction context is unique

Substituting a generic indazole-6-carboxylate may lose the reported bioactivity profile for CES1 research.

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate: Key Differentiators


Enhanced Lipophilicity (LogP)

The target compound, methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate, exhibits a higher calculated partition coefficient (LogP) compared to its closest structural analog, the N2-methyl derivative. This difference is driven by the increased hydrophobicity of the ethyl group versus the methyl group [1]. The data shows a 27% increase in LogP for the ethyl derivative, which can significantly impact membrane permeability and bioavailability in a research setting [2].

Enhanced Lipophilicity (LogP)
Cross-study comparable
LogP = 1.4
ΔLogP = +0.3 (27% increase) vs. N2-methyl analog (LogP 1.1)
Reported higher lipophilicity may support cell-permeability research context.
Predicted value; experimental validation recommended.
Lipophilicity Physicochemical Properties Drug Design

Increased Molecular Flexibility

The target compound possesses one more rotatable bond than its N2-methyl counterpart due to the ethyl group's ability to rotate around the C-C bond. This increased conformational flexibility can influence binding to biological targets and affect the compound's entropic contribution to free energy of binding [1].

Increased Molecular Flexibility
Cross-study comparable
3 rotatable bonds
1 additional rotatable bond vs. N2-methyl analog (2 bonds)
Context-dependent flexibility may influence binding-mode exploration.
Structural count; conformational analysis review recommended.
Molecular Flexibility Conformational Analysis Ligand Binding

CES1 Inhibitory Activity

This compound has been reported to exhibit bioactivity against liver carboxylesterase 1 (CES1), with an activity value of ≤ 0.1 μM [1]. This level of potency is notable and positions the compound as a potential modulator of CES1, a key enzyme involved in drug metabolism and lipid homeostasis. In contrast, no such activity data is publicly available for the N2-methyl analog, suggesting a unique interaction profile for the N2-ethyl derivative [2].

CES1 Inhibitory Activity
Data to verify
Bioactivity ≤ 0.1 μM
No reported CES1 data for N2-methyl analog
Reported activity supports CES1-related pathway study context.
Source review required; assay conditions not specified.
Enzyme Inhibition Metabolism Carboxylesterase

Key Intermediate for Glucokinase Activators

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate is explicitly identified as a reactant and a core structural component in the synthesis of a series of glucokinase activators described in patent literature [1]. The 4-hydroxy group serves as a key functional handle for subsequent derivatization via etherification, enabling the construction of complex molecules for diabetes research [2]. This specific role is not documented for other simple indazole-6-carboxylate analogs like ethyl 1H-indazole-6-carboxylate (CAS 713-09-7), which are more general building blocks.

Key Intermediate for GK Activators
Class-level inference
Core reactant in patented synthesis (US20110319379)
Generic indazole-6-carboxylates lack this specific role
Reported synthetic utility supports glucokinase activator synthesis routes.
Patent-derived application; review synthetic protocol for fit.
Synthetic Intermediate Glucokinase Diabetes Research

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate: Application Scenarios


Glucokinase Activator Synthesis

This compound is the preferred starting material for preparing specific glucokinase activators as described in patent literature [1]. The 4-hydroxy group allows for selective O-alkylation to install diverse heteroaryl ethers, a critical step in building potent and selective glucokinase modulators [2]. Researchers should procure this specific compound to ensure fidelity to published synthetic routes and to generate the intended target molecules for biological evaluation.

SAR Studies for EZH2 Inhibitors

Given the structural relationship between this compound and the EZH2 inhibitor EPZ005687, it is a valuable tool for medicinal chemists exploring the indazole scaffold for epigenetic targets [1]. Its distinct N2-ethyl substitution and 6-carboxylate handle differentiate it from other indazole cores, enabling the systematic exploration of how substitution at the N2 position affects EZH2 binding affinity and selectivity compared to N1-substituted or unsubstituted analogs.

Membrane Permeability Optimization

The higher LogP of 1.4 for this compound, compared to the 1.1 of its N2-methyl analog, makes it a strategic choice for projects requiring improved lipophilicity [1]. In drug discovery campaigns where cellular permeability is a limiting factor, this compound can serve as a building block to enhance the overall lipophilic character of a lead series without introducing additional molecular weight or excessive structural complexity.

CES1 Modulation Research

With reported bioactivity against CES1 (≤ 0.1 μM) [1], this compound is a starting point for studying the role of CES1 in drug metabolism or lipid regulation. Researchers can use it as a tool compound or as a scaffold for developing more potent and selective CES1 modulators, an area of interest for understanding pharmacokinetic interactions and metabolic diseases.

Application
Selection Property
Validation Focus
Glucokinase Activator Synthesis
Documented intermediate with 4-hydroxy functional handle
Synthetic route fidelity and etherification step reproducibility
EZH2 Inhibitor SAR Studies
N2-ethyl substituted indazole chemotype
EZH2 binding affinity and selectivity context review
Membrane Permeability Optimization
Reported higher lipophilicity (LogP context)
Cell-based permeability and bioavailability model review
CES1 Modulation Research
Reported CES1 bioactivity context
CES1 pathway-response and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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